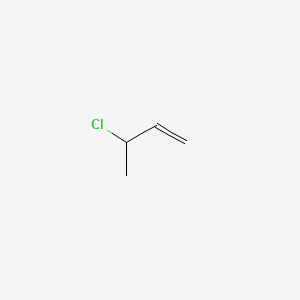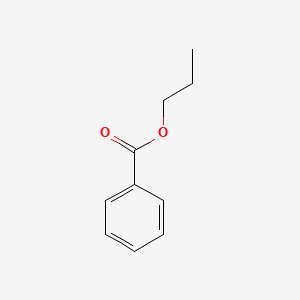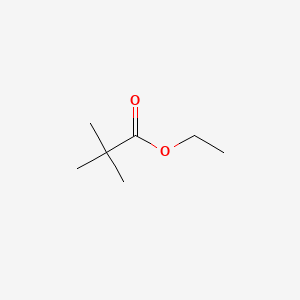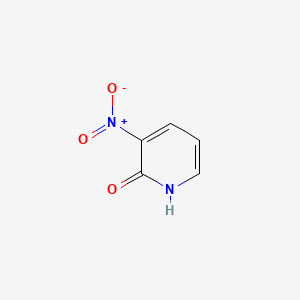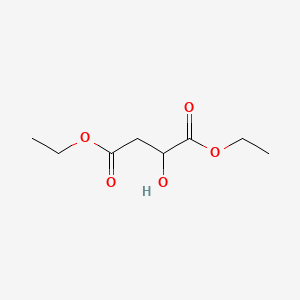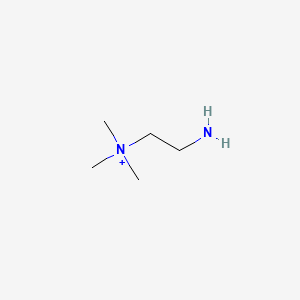
Aminocholine
説明
Aminocholine, also known as choline amide, is a compound that has been the subject of scientific research for several decades. It is a derivative of choline, an essential nutrient that is required for the proper functioning of the human body. Aminocholine has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In
科学的研究の応用
1. Plant Stress and Water-stress Studies
Aminocholine, specifically proline, increases significantly in plants under water stress. This makes proline a potential evaluating parameter for irrigation scheduling and for selecting drought-resistant plant varieties. Its rapid colorimetric determination is beneficial for analyzing numerous samples from field-grown materials (Bates, Waldren, & Teare, 1973).
2. Understanding Schizophrenia and Antipsychotic Treatment
Aminocholine's roles in amino acid and biogenic amine signatures are crucial in understanding schizophrenia. Changes in amino acids levels, including proline, in schizophrenia patients provide insights into the disease's pathophysiology and the impact of antipsychotic treatment (Parksepp et al., 2020).
3. Diabetes Mellitus and Metabolic Regulation
Aminocholine is significant in regulating metabolic processes in diabetes mellitus. Its ability to stimulate insulin secretion and reduce hyperglycemia makes it an area of interest for therapeutic applications (Savych et al., 2021).
4. Improving Plant Abiotic Stress Resistance
Aminocholine compounds like glycine betaine and proline play a role in enhancing plant resistance to various environmental stresses. Their accumulation in plants in response to drought, salinity, extreme temperatures, and other stresses is significant for maintaining enzyme and membrane integrity (Ashraf & Foolad, 2007).
5. Ovarian Cancer Screening and Biomarkers
Amino acids, including those in the aminocholine group, have potential as biomarkers in ovarian cancer screening. Their roles in histidine metabolism, tryptophan metabolism, and other metabolic pathways related to cancer growth highlight their significance in cancer research (Plewa et al., 2017).
6. Nutrition and Wound Healing
Proline, a part of the aminocholine group, is vital in protein synthesis, metabolism, nutrition, wound healing, and immune responses. It's particularly important in collagen and milk proteins, indicating its high physiological need during the life cycle (Wu et al., 2011).
7. Stress Regulation in Animals
Proline acts as a stress regulator in animals, including in the central nervous system of neonatal chicks. Its role in attenuating stress response makes it a subject of interest in neurobiology and animal physiology studies (Hamasu et al., 2009).
8. Yeast Stress Protection
In yeast, proline serves as a stress protectant. Engineered yeast strains that accumulate proline show enhanced tolerance to various stresses, including freezing, desiccation, and oxidation. This has implications for yeast-based industries and bioethanol production (Takagi, 2008).
特性
IUPAC Name |
2-aminoethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2/c1-7(2,3)5-4-6/h4-6H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGNVUDLXOZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903796 | |
| Record name | NoName_4547 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminocholine | |
CAS RN |
38170-37-5 | |
| Record name | Aminocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



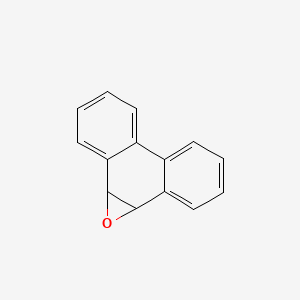


![7-Ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1220277.png)

![3,3-Dimethyl-6-[[(5-methyl-3-phenyl-4-isoxazolyl)-oxomethyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220279.png)
